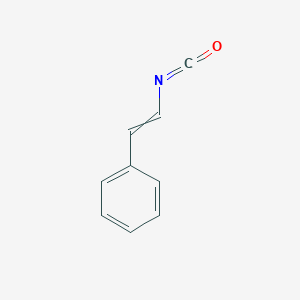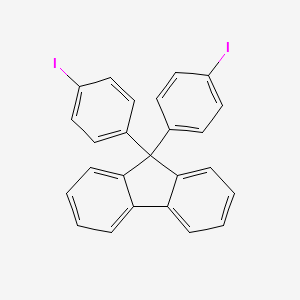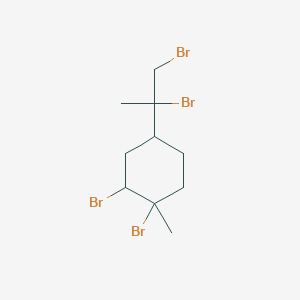
5,7-Dihydroxy-1,4-naphthalenedione
Übersicht
Beschreibung
5,7-Dihydroxy-1,4-naphthalenedione, also known as naphthazarin, is a naturally occurring organic compound with the molecular formula C10H6O4. It is formally derived from 1,4-naphthoquinone through the replacement of two hydrogen atoms by hydroxyl (OH) groups. This compound is one of many dihydroxynaphthoquinone structural isomers and is known for its deep red crystalline form .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5,7-Dihydroxy-1,4-naphthalenedione can be synthesized through various methods. One common method involves the condensation of 1,4-dimethoxybenzene with 2,3-dichloromaleic anhydride, followed by reductive dechlorination and re-oxidation . Another method includes the oxidation of 5,8-dihydroxy-1-tetralone using manganese dioxide (MnO2) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dihydroxy-1,4-naphthalenedione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxyl groups and the quinone structure.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2) is commonly used as an oxidizing agent.
Reduction: Reductive dechlorination can be achieved using reagents like tin(II) chloride.
Substitution: Halogen derivatives can be synthesized using halogenating agents such as bromine or chlorine.
Major Products
The major products formed from these reactions include various halogenated derivatives and other substituted naphthoquinones, which exhibit significant biological activities .
Wissenschaftliche Forschungsanwendungen
5,7-Dihydroxy-1,4-naphthalenedione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5,7-Dihydroxy-1,4-naphthalenedione involves its properties as an oxidizing or dehydrogenation agent. It disrupts membrane integrity and causes DNA damage in microorganisms, leading to their inactivation . The compound also interferes with the mitochondrial respiratory chain, producing reactive oxygen species (ROS) and radical semiquinones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,8-Dihydroxy-1,4-naphthoquinone: Another dihydroxynaphthoquinone isomer with similar properties.
1,4-Naphthoquinone: The parent compound from which 5,7-Dihydroxy-1,4-naphthalenedione is derived.
Uniqueness
This compound is unique due to its specific hydroxyl group positions, which confer distinct chemical reactivity and biological activity compared to other naphthoquinones .
Eigenschaften
IUPAC Name |
5,7-dihydroxynaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-5-3-6-7(12)1-2-8(13)10(6)9(14)4-5/h1-4,11,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFDIOZBTSOOJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2=C(C1=O)C=C(C=C2O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345539 | |
| Record name | 5,7-Dihydroxy-1,4-naphthalenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4923-54-0 | |
| Record name | 5,7-Dihydroxy-1,4-naphthalenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzonitrile, 3-chloro-5-[(3,5-dimethyl-1H-pyrazol-4-yl)oxy]-](/img/structure/B3052879.png)




![Oxazole, 4,5-dimethyl-2-[4-(trifluoromethyl)phenyl]-, 3-oxide](/img/structure/B3052887.png)



